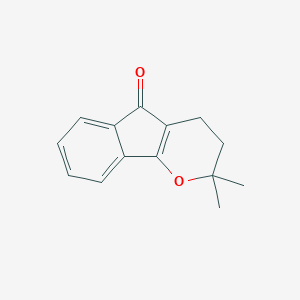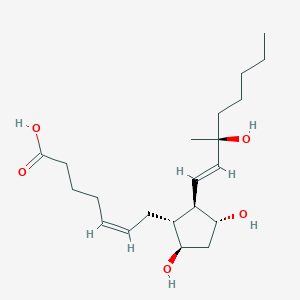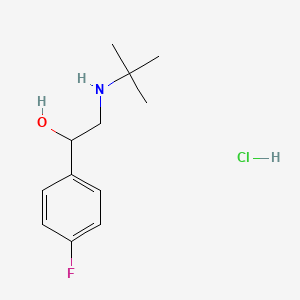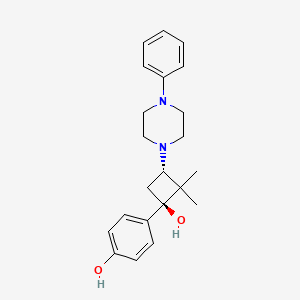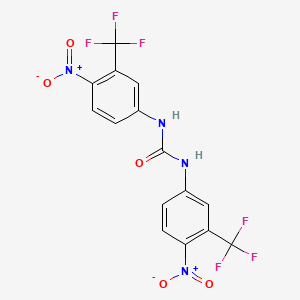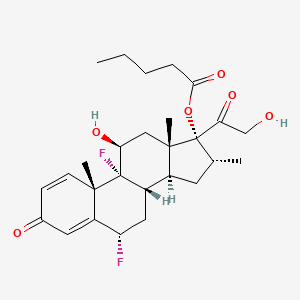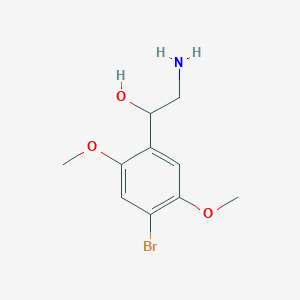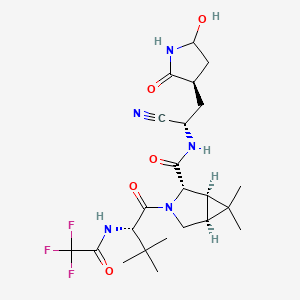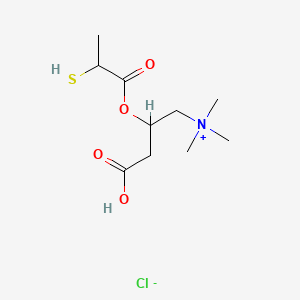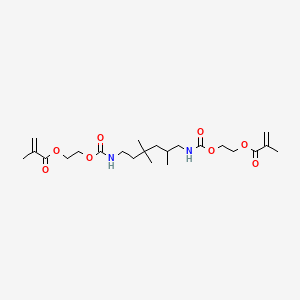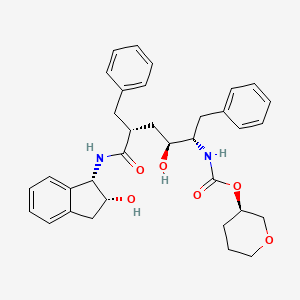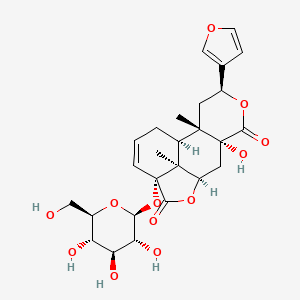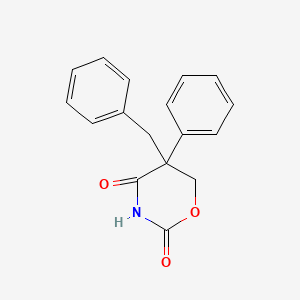
Dihydro-5-benzyl-5-phenyl-2H-1,3-oxazine-2,4(3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydro-5-benzyl-5-phenyl-2H-1,3-oxazine-2,4(3H)-dione is a heterocyclic compound that belongs to the oxazine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dihydro-5-benzyl-5-phenyl-2H-1,3-oxazine-2,4(3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method might include the reaction of benzylamine with phenylglyoxal in the presence of a suitable catalyst to form the oxazine ring. The reaction conditions, such as temperature, solvent, and reaction time, need to be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, would be essential for sustainable production.
Chemical Reactions Analysis
Types of Reactions
Dihydro-5-benzyl-5-phenyl-2H-1,3-oxazine-2,4(3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens, acids, or bases depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxazine oxides, while substitution reactions could introduce functional groups like halides or alkyl groups.
Scientific Research Applications
Chemistry
In chemistry, dihydro-5-benzyl-5-phenyl-2H-1,3-oxazine-2,4(3H)-dione can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound might be explored for its potential as a bioactive molecule. Its interactions with biological targets could lead to the development of new pharmaceuticals or diagnostic tools.
Medicine
In medicine, derivatives of this compound could be investigated for their therapeutic properties. They might exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of dihydro-5-benzyl-5-phenyl-2H-1,3-oxazine-2,4(3H)-dione would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Dihydro-5-benzyl-5-phenyl-2H-1,3-oxazine-2,4(3H)-dione: Unique due to its specific substituents and ring structure.
Other Oxazines: Compounds like 1,3-oxazine and its derivatives, which might have different substituents or ring modifications.
Uniqueness
The uniqueness of this compound lies in its specific benzyl and phenyl substituents, which can influence its chemical reactivity and potential applications. Comparing it with other oxazines can highlight differences in properties and uses.
Properties
CAS No. |
94673-83-3 |
|---|---|
Molecular Formula |
C17H15NO3 |
Molecular Weight |
281.30 g/mol |
IUPAC Name |
5-benzyl-5-phenyl-1,3-oxazinane-2,4-dione |
InChI |
InChI=1S/C17H15NO3/c19-15-17(12-21-16(20)18-15,14-9-5-2-6-10-14)11-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,18,19,20) |
InChI Key |
WEVKDZCYKHYUGE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)NC(=O)O1)(CC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


